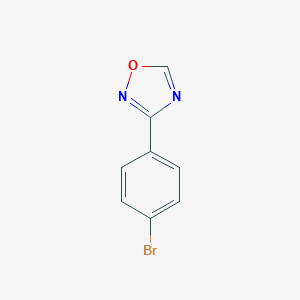

3-(4-Bromophenyl)-1,2,4-oxadiazole

描述

属性

IUPAC Name |

3-(4-bromophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-3-1-6(2-4-7)8-10-5-12-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQNOWMRFJKXTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649573 | |

| Record name | 3-(4-Bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16013-07-3 | |

| Record name | 3-(4-Bromophenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16013-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Tiemann and Krüger Amidoxime-Acyl Chloride Cyclization

The Tiemann and Krüger method, first reported in the late 19th century, remains a cornerstone for 1,2,4-oxadiazole synthesis. This two-step protocol involves:

-

Amidoxime Formation : 4-Bromobenzonitrile reacts with hydroxylamine hydrochloride in ethanol under reflux (70–80°C, 6–8 hours) to yield 4-bromobenzamidoxime.

-

Cyclization : The amidoxime intermediate reacts with acyl chlorides (e.g., acetyl chloride) in anhydrous dichloromethane, catalyzed by triethylamine, to form 3-(4-bromophenyl)-5-methyl-1,2,4-oxadiazole. While this method typically produces 3,5-disubstituted derivatives, substituting acetyl chloride with formylating agents could theoretically yield monosubstituted variants, though formyl chloride’s instability limits practicality.

Key Conditions :

Cyclization with Phosphoryl Chloride

Phosphoryl chloride (POCl₃) facilitates direct cyclization of amidoxime-carboxylic acid adducts. For example, 4-bromobenzamidoxime and acetic acid react in POCl₃ under reflux (110°C, 4 hours) to form 3-(4-bromophenyl)-5-methyl-1,2,4-oxadiazole.

Advantages :

-

Single-step process

-

High atom economy

Limitations :

-

Requires careful handling of corrosive POCl₃

-

Yields drop significantly for sterically hindered substrates.

One-Pot Synthesis Approaches

NaOH/DMSO-Mediated Synthesis

Baykov et al. (2017) developed a one-pot method using superbase conditions (NaOH/DMSO) to couple amidoximes with carboxylic acid esters at room temperature. For 3-(4-bromophenyl)-1,2,4-oxadiazole:

-

Substrates : 4-Bromobenzamidoxime + methyl formate

-

Conditions : 24-hour reaction time, RT

Mechanistic Insight :

DMSO acts as a polar aprotic solvent, enhancing nucleophilicity of the amidoxime’s oxygen, while NaOH deprotonates intermediates to drive cyclization.

Vilsmeier Reagent Activation

Zarei (2018) reported a one-pot synthesis using Vilsmeier reagent (POCl₃/DMF) to activate carboxylic acids. For example:

Advantages :

-

Avoids acyl chloride preparation

-

Compatible with electron-deficient aryl groups

Cycloaddition Reactions

Nitrile Oxide-Nitrile Cycloaddition

Nitrile oxides, generated in situ from hydroxamoyl chlorides, undergo 1,3-dipolar cycloaddition with nitriles. For this compound:

-

Nitrile Oxide Preparation : 4-Bromobenzohydroxamic acid reacts with Cl₂ gas in CH₂Cl₂.

-

Cycloaddition : The nitrile oxide reacts with acetonitrile under PtCl₄ catalysis (20°C, 8 hours).

Yield : 50–60%

Challenges :

Industrial Production Techniques

Continuous Flow Reactor Systems

Industrial-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing:

-

Residence Time : 10–15 minutes

-

Temperature : 100–120°C

-

Catalyst : Heterogeneous acid catalysts (e.g., Amberlyst-15) replace POCl₃ for safer operations.

Benefits :

-

20% higher yield vs. batch processes

-

Reduced waste generation

Comparative Analysis of Methods

| Method | Starting Materials | Conditions | Yield | Scalability |

|---|---|---|---|---|

| Tiemann and Krüger | Amidoxime + Acyl Chloride | 0–5°C, CH₂Cl₂ | 60–75% | Moderate |

| NaOH/DMSO | Amidoxime + Ester | RT, 24h | 40–50% | High |

| Vilsmeier Activation | Amidoxime + Carboxylic Acid | 60°C, 12h | 55–65% | Moderate |

| Nitrile Oxide Cycloaddition | Hydroxamoyl Chloride + Nitrile | 20°C, PtCl₄ | 50–60% | Low |

化学反应分析

Types of Reactions

3-(4-Bromophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Typically involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2), while reducing agents may include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Formation of substituted oxadiazole derivatives with various functional groups.

Oxidation and Reduction: Formation of oxidized or reduced oxadiazole derivatives.

Coupling Reactions: Formation of biaryl compounds with extended conjugation.

科学研究应用

Anticancer Activity

The compound has been identified as a promising candidate in the search for new anticancer agents. Research indicates that derivatives of 1,2,4-oxadiazoles, including 3-(4-bromophenyl)-1,2,4-oxadiazole, exhibit significant cytotoxicity against various cancer cell lines.

Case Studies:

- Maftei et al. reported that this compound derivatives showed moderate activity against multiple cancer cell lines with IC50 values ranging from 13.6 to 48.37 µM. These compounds were compared to doxorubicin, a standard chemotherapy drug, and while they demonstrated lower potency, they serve as precursors for further modifications aimed at enhancing their anticancer activities .

- A study highlighted the effectiveness of certain oxadiazole derivatives in inducing apoptosis in cancer cells. The research emphasizes the need for structural modifications to improve their efficacy .

Anti-inflammatory Properties

Research has demonstrated that this compound and its derivatives possess anti-inflammatory effects comparable to established anti-inflammatory drugs.

Key Findings:

- A series of oxadiazole derivatives were synthesized and tested for their anti-inflammatory activity. The results indicated that some compounds exhibited an anti-inflammatory effect ranging from 33% to 62%, with certain derivatives showing efficiencies comparable to Indomethacin .

- The presence of halogen substituents significantly enhanced the anti-inflammatory activity of these compounds .

Inhibition of 5-Lipoxygenase (5-LOX)

The inhibition of the enzyme 5-lipoxygenase is crucial for developing treatments for inflammatory diseases.

Research Insights:

- A study synthesized a series of indolyloxadiazoles that included the oxadiazole moiety and evaluated their inhibitory activity against 5-LOX. One derivative showed an IC50 value of 18.78 µg/ml, indicating strong enzyme inhibition . The docking studies revealed favorable interactions with key amino acids in the enzyme's active site, suggesting a robust mechanism of action .

Comparative Table of Biological Activities

作用机制

The mechanism of action of 3-(4-Bromophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The bromophenyl group can enhance binding affinity and specificity towards these targets, while the oxadiazole ring can modulate the compound’s pharmacokinetic properties .

相似化合物的比较

Table 1: Anti-inflammatory and Analgesic Activities of Selected Oxadiazoles

Key Observations :

- Substituent Effects : The introduction of electron-withdrawing (e.g., 4-chlorophenyl) or electron-donating (e.g., 3,4-dimethoxyphenyl) groups at position 5 of 1,3,4-oxadiazole derivatives significantly enhances anti-inflammatory and analgesic activities, surpassing the standard drug indomethacin in some cases .

- Ring Isomerism : While 1,2,4-oxadiazoles (target compound) are less commonly studied for anti-inflammatory effects compared to 1,3,4-oxadiazoles, their structural rigidity makes them suitable for AChE reactivation. For example, CoMFA models indicate that 1,2,4-oxadiazole derivatives with logP values between -1 and 4 exhibit optimal AChE reactivation activity .

Insecticidal Activity: Anthranilic Diamide Analogs

Table 2: Insecticidal Activity of 1,2,4-Oxadiazole Derivatives

Key Observations :

- Incorporating 1,2,4-oxadiazole rings into anthranilic diamide scaffolds improves insecticidal potency. Compound 3IIl (LC₅₀ = 0.20 mg L⁻¹) demonstrates near-comparable efficacy to chlorantraniliprole, a commercial insecticide .

- The sulfonylmethyl group at position 3 of the oxadiazole ring enhances binding to ryanodine receptors, a critical target in insect physiology .

Table 3: Melting Points and Yields of Bis-1,2,4-Oxadiazoles

Key Observations :

生物活性

3-(4-Bromophenyl)-1,2,4-oxadiazole is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is part of the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the bromine atom on the phenyl ring enhances its biological activity by influencing the electronic properties and steric factors of the molecule.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Various studies have demonstrated that this compound possesses significant anticancer properties. For example, it has shown moderate activity with an IC50 value of approximately 92.4 µM against a panel of cancer cell lines, including human colon adenocarcinoma and breast cancer cells . Additionally, derivatives of this compound have been synthesized and evaluated for their antiproliferative effects, with some exhibiting IC50 values as low as 10 nM .

- Anti-inflammatory Effects : In vivo studies have reported that derivatives of this compound demonstrate anti-inflammatory effects comparable to standard drugs such as Indomethacin. The anti-inflammatory efficacy ranged from 33% to 62%, with specific derivatives achieving up to 61.9% inhibition in carrageenan-induced paw swelling in rats .

- Antimicrobial Activity : Some studies have indicated that oxadiazole derivatives exhibit antimicrobial properties against various pathogens. For instance, certain compounds related to this compound have shown activity against fungi like Penicillium and Trichophyton .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Compounds in the oxadiazole family have been found to inhibit several key enzymes such as carbonic anhydrase (CA), histone deacetylases (HDAC), and butyrylcholinesterase (BChE). These interactions are critical for their anticancer and anti-inflammatory effects .

- Receptor Affinity : The compound exhibits affinity for various receptors including σ receptors and kappa opioid receptors. This receptor interaction profile suggests potential applications in pain management and neuropharmacology .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the oxadiazole ring significantly influence biological activity:

| Compound Modification | Activity Type | IC50 Value |

|---|---|---|

| Substitution at 5-position | Anticancer | ~10 nM |

| Halogen substituents | Anti-inflammatory | Up to 61.9% inhibition |

| Aromatic groups | Antimicrobial | Variable |

These findings underscore the importance of chemical modifications in enhancing the therapeutic potential of oxadiazole derivatives.

Case Studies

- Anticancer Studies : A study involving a series of 1,2,4-oxadiazole derivatives showed promising results against multiple cancer cell lines. The most effective compounds were those with bulky aryl groups at specific positions on the oxadiazole ring .

- Anti-inflammatory Research : In a comparative study with Indomethacin, several derivatives demonstrated comparable efficacy in reducing inflammation in animal models. This highlights their potential as alternative treatments for inflammatory diseases .

常见问题

Q. What are the most reliable synthetic methodologies for preparing 3-(4-Bromophenyl)-1,2,4-oxadiazole and its derivatives?

Answer: The compound can be synthesized via cyclization reactions using amidoxime and substituted aldehydes under reflux conditions in ethanol, followed by solvent evaporation and purification . Advanced methods include continuous microreactor sequences, such as the rapid multistep synthesis of 1,2,4-oxadiazoles via Staudinger/aza-Wittig reactions, which achieve yields of 45–63% . For bis-oxadiazole derivatives, coupling reactions between chlorophenyl or bromophenyl precursors yield products with melting points ranging from 176–293°C .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and regioselectivity (e.g., δ 8.15–8.13 ppm for aromatic protons in bromophenyl derivatives) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and purity (e.g., HRMS (ESI) m/z = 741.2082 for C₄₂H₃₂N₂O₁₁ derivatives) .

- Infrared Spectroscopy (IR): Identifies functional groups like C=N (1618 cm⁻¹) and C-O (1118 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

Answer: The compound is toxic if inhaled, swallowed, or exposed to skin (H301, H315, H318, H335). Mandatory precautions include:

- Use of PPE (gloves, eye protection) .

- Immediate rinsing with water for eye/skin contact (P305+P351+P338) .

- Proper disposal as a Class 6.1 toxic solid (UN2811) .

Advanced Research Questions

Q. How can computational tools optimize the design of this compound derivatives?

Answer:

- Wavefunction Analysis (Multiwfn): Maps electrostatic potential and electron localization to predict reactivity .

- DFT Calculations (Gaussian): Evaluates detonation performance (e.g., velocity: 9046 m/s, pressure: 37.4 GPa for energetic derivatives) .

- Regioisomer Comparison: 1,3,4-oxadiazoles exhibit lower lipophilicity (log D) and better metabolic stability than 1,2,4-oxadiazoles due to dipole moment differences .

Q. What strategies enhance bioactivity in 1,2,4-oxadiazole derivatives for pharmaceutical applications?

Answer:

- Antioxidant Activity: Introducing vanillin groups at the A-ring increases ABTS⁺/DPPH radical scavenging and DNA oxidation inhibition .

- Anti-Inflammatory SAR: Derivatives with 4-chlorophenyl or 3,4-dimethoxyphenyl groups show 59–62% activity, comparable to indomethacin .

- Anti-Infective Scaffolds: Substituents like pyridyl or sulfamido groups improve GSK-3β inhibition for Alzheimer’s research .

Q. How do solvent effects influence the spectroscopic properties of 1,2,4-oxadiazoles?

Answer: Solvent polarity alters UV-Vis absorption maxima and IR stretching frequencies. For example, polar solvents stabilize charge-transfer transitions in trimethoprim analogs, which can be modeled using TD-DFT .

Q. How can researchers resolve contradictions in synthetic yields or bioactivity data?

Answer:

- Yield Variability: Optimize reaction time and temperature (e.g., 57–65% yields in microreactors vs. 40–46% in batch methods) .

- Bioactivity Discrepancies: Validate assays with controls (e.g., indomethacin for anti-inflammatory studies) and use docking simulations to confirm target interactions .

Q. What novel applications exist beyond pharmaceuticals for 1,2,4-oxadiazole derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。